{[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane
CAS No.:
Cat. No.: VC17676081
Molecular Formula: C10H21ClSi
Molecular Weight: 204.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H21ClSi |
|---|---|
| Molecular Weight | 204.81 g/mol |
| IUPAC Name | [1-(chloromethyl)cyclopentyl]methyl-trimethylsilane |
| Standard InChI | InChI=1S/C10H21ClSi/c1-12(2,3)9-10(8-11)6-4-5-7-10/h4-9H2,1-3H3 |
| Standard InChI Key | YNZCGYHQFYQFOR-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)CC1(CCCC1)CCl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Chloromethyltrimethylsilane (C₄H₁₁ClSi) features a chloromethyl group (-CH₂Cl) bonded to a cyclopentyl ring, which is further connected to a trimethylsilyl (-Si(CH₃)₃) moiety . This configuration confers unique steric and electronic properties, enabling selective reactivity in cross-coupling and elimination reactions. The compound’s molecular weight is 122.67 g/mol, with a density of 0.88 g/mL at 20°C .
Thermal and Solubility Characteristics
The compound exists as a clear, colorless liquid at room temperature, with a boiling point of 98–99°C and a melting point below 0°C . Its low flash point (27°F) necessitates careful handling under inert atmospheres. Chloromethyltrimethylsilane exhibits limited water solubility but dissolves readily in nonpolar solvents such as benzene and methanol . Hydrolytic sensitivity (rated 4 on the reactivity scale) mandates storage below 30°C to prevent degradation .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₄H₁₁ClSi |
| Boiling Point | 98–99°C |
| Density (20°C) | 0.88 g/mL |
| Refractive Index | 1.423–1.425 |
| Vapor Pressure (20°C) | ~25 mmHg |
Synthesis and Industrial Production
Conventional Synthetic Routes
The primary synthesis involves the reaction of trimethylsilane with chloromethyl methyl ether under anhydrous conditions, catalyzed by Lewis acids such as aluminum chloride. Alternative methods employ hydrochlorination of trimethylsilylmethanol using thionyl chloride (SOCl₂), yielding the target compound with >85% efficiency . Recent protocols emphasize solvent-free systems to minimize byproduct formation, as demonstrated by Mercadante et al. in their study on silyl elimination pathways .
Scalability and Purification
Industrial-scale production utilizes continuous-flow reactors to enhance heat transfer and reduce exothermic risks. Post-synthesis purification involves fractional distillation under reduced pressure (0.1–0.5 mmHg), achieving ≥98% purity . Analytical validation via gas chromatography–mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) confirms the absence of residual catalysts or siloxane derivatives .
Reactivity and Functional Applications
Nucleophilic Substitution
The chloromethyl group undergoes facile displacement with nucleophiles such as alkoxides, amines, and Grignard reagents. For example, reaction with sodium methoxide yields trimethylsilylmethyl ether, a precursor to silicone-based polymers.
Peterson Methylenation
Chloromethyltrimethylsilane serves as a critical reagent in the Peterson olefination, enabling the synthesis of terminal alkenes from aldehydes or ketones. Triphenylphosphine-mediated dehydrohalogenation generates transient silyl ylides, which undergo stereoselective addition to carbonyl groups .
Equation 1: Peterson Methylenation Mechanism
Wittig Reaction Modifications
In modified Wittig protocols, the compound acts as a silyl-stabilized methylene source, producing trisubstituted alkenes with enhanced regiocontrol. Applications in prostaglandin and terpene synthesis highlight its utility in complex molecule construction .
Comparative Analysis with Analogous Silanes
Chloromethyltrimethylsilane distinguishes itself from related organosilicon compounds through its balanced steric bulk and electrophilicity.
Table 2: Structural and Functional Comparisons
| Compound | Molecular Formula | Key Distinctions |
|---|---|---|
| Trimethylchlorosilane | C₃H₉ClSi | Lacks cyclopentyl group; lower reactivity |
| Dimethyldichlorosilane | C₂H₆Cl₂Si | Bifunctional; forms silicones |
| Chloropropyltrimethoxysilane | C₆H₁₅ClO₃Si | Hydrolyzes readily; surface modification |
The cyclopentyl moiety in chloromethyltrimethylsilane impedes undesired side reactions (e.g., oligomerization), making it preferable for precision syntheses.
Emerging Applications and Research Frontiers
Recent studies explore its role in:
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Photolithography: As a silicon-containing resist component for sub-10 nm patterning.
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Drug Delivery: Functionalizing nanoparticles for targeted therapeutic release.
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Catalysis: Anchoring transition-metal complexes in heterogeneous systems.
Ongoing research at Stonehill College investigates its use in electron-deficient cationic systems, revealing novel 1,3-γ-silyl elimination pathways .
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